

Application Notes and Protocols for the Analytical Characterization of MMAE Metabolite-13

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Compound of Interest

Compound Name: *Monomethyl auristatin E intermediate-13*

Cat. No.: *B3161527*

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Introduction

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical payload component of several antibody-drug conjugates (ADCs) utilized in oncology.[1] The cytotoxic potency of MMAE necessitates stringent analytical monitoring of its purity and the characterization of its synthetic intermediates and metabolites to ensure the safety and efficacy of the final ADC product.[2] This document provides detailed application notes and protocols for the analytical characterization of a significant MMAE metabolite, designated as MMAE intermediate-13 (also referred to as C13).

The primary analytical techniques for the characterization of MMAE and its metabolites are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for identifying, quantifying, and structurally elucidating process-related impurities, degradation products, and metabolites.

Physicochemical Properties of MMAE and Metabolite-13

A summary of the key physicochemical properties of MMAE and its metabolite, intermediate-13 (C13), is presented in the table below.

Property	MMAE	MMAE Intermediate-13 (C13)
Molecular Formula	C ₃₉ H ₆₇ N ₅ O ₇	C ₃₉ H ₆₅ N ₅ O ₈
Molecular Weight	717.98 g/mol	701.94 g/mol [2]
Chemical Nature	Synthetic potent antineoplastic agent[1]	Metabolite of MMAE
Primary Mechanism of Action	Inhibition of tubulin polymerization[1]	Likely similar to MMAE

Note: The molecular formula for MMAE Intermediate-13 (C13) is inferred based on its molecular weight, suggesting a potential hydroxylation and demethylation relative to MMAE.

Analytical Methods and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Purpose: To determine the purity of MMAE and to detect and quantify related substances, including metabolites like intermediate-13.

Experimental Protocol:

- Instrumentation: HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient Program:
 - 0-5 min: 30% B
 - 5-30 min: 30% to 90% B

- 30-35 min: 90% B
- 35.1-40 min: 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 214 nm and 280 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
[2] For plasma samples, a solid-phase extraction (SPE) is recommended.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Purpose: To confirm the identity of MMAE and its metabolites, including intermediate-13, by determining their mass-to-charge ratio (m/z) and to quantify their presence, especially at low concentrations in biological matrices.

Experimental Protocol:

- Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: Acquity UPLC® BEH C18 column.[2]
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Methanol.
- Gradient: A gradient elution with a mixture of methanol, water, and formic acid is employed.
[2]
- Ionization Mode: Positive ion electrospray ionization (ESI+).
- MS/MS Parameters:

- For MMAE, monitor transitions such as m/z 718.5 \rightarrow 686.6 and 718.5 \rightarrow 154.1.
- For Intermediate-13, the precursor ion would be approximately m/z 702.9 $[M+H]^+$, with product ions to be determined based on fragmentation studies.
- Sample Preparation:
 - For in vitro samples, dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.[\[2\]](#)
 - For plasma samples, stabilize by mixing with formic acid immediately after collection, followed by solid-phase extraction (SPE) with Waters Oasis® MCX 96-Well SPE Plates.[\[2\]](#)

Quantitative Data Summary (LC-MS/MS)

Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)
MMAE	718.5	686.6, 154.1
MMAE Intermediate-13 (C13)	~702.9	To be determined
d8-MMAE (Internal Standard)	To be determined	To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Purpose: To provide detailed structural information for the unambiguous confirmation of the chemical structure of MMAE and its intermediates/metabolites.

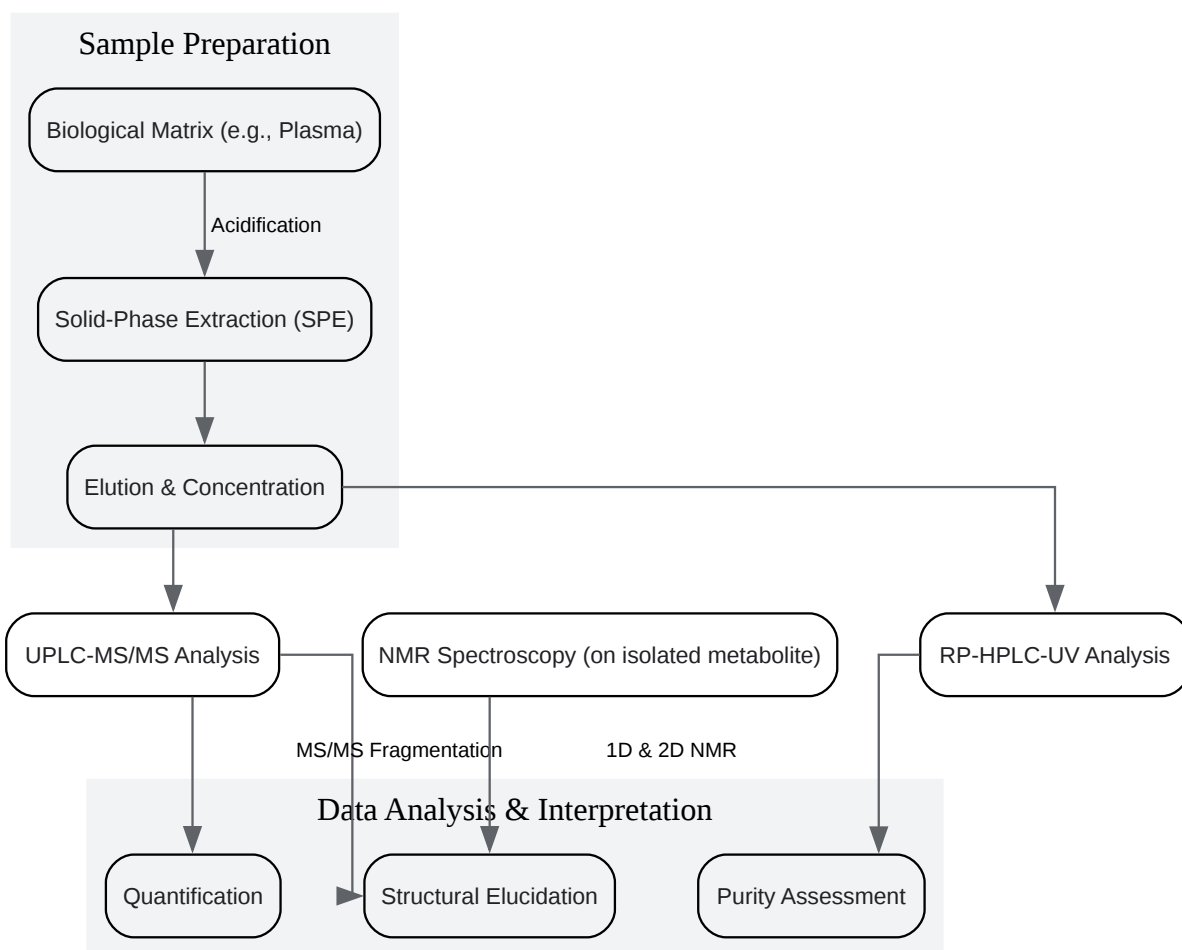
Experimental Protocol:

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- NMR Experiments:

- 1D NMR: ^1H NMR to provide information on the proton environment and ^{13}C NMR for the carbon framework.
- 2D NMR (for full structural elucidation):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To show correlations between protons and carbons over two to three bonds.

Visualizations

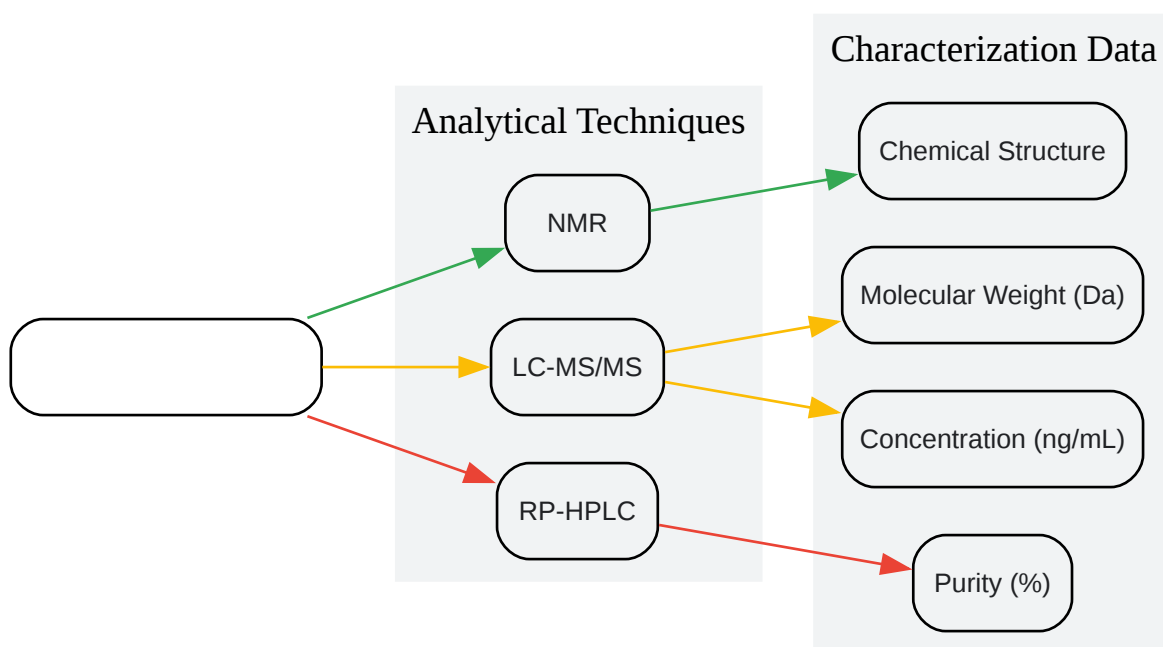
Experimental Workflow for MMAE Intermediate-13 Characterization



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Caption: Workflow for the characterization of MMAE Intermediate-13.

Logical Relationship of Analytical Techniques



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Caption: Interplay of analytical methods for MMAE Intermediate-13.

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